molecular formula C18H16N6 B2804909 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415472-82-9

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile

Katalognummer: B2804909
CAS-Nummer: 2415472-82-9
Molekulargewicht: 316.368
InChI-Schlüssel: XQROSZLADTZPTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed around the versatile quinoline scaffold. The compound features a strategic molecular architecture, combining a quinoline-3-carbonitrile core with a pyrimidinyl-piperazine side chain. This structure is characteristic of molecules developed to target key intracellular signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Quinoline-based compounds are established as privileged structures in the development of protein kinase inhibitors . More than one hundred quinoline compounds are known for various therapeutic uses, with a significant number of FDA-approved drugs and candidates in clinical development possessing antiproliferative properties . The specific substitution pattern on the quinoline ring, particularly at the 3-position, has been associated with notable cytotoxic activity in related compounds, suggesting the potential of this carbonitrile derivative for similar investigative applications . The piperazine moiety, a frequently employed heterocycle in drug discovery, serves to optimize the molecule's physicochemical properties and provides a conformational scaffold that positions pharmacophoric groups for effective interaction with biological targets . The presence of the electron-withdrawing nitrile group at the 3-position of the quinoline ring can influence the electron deficiency of the ring system and may contribute to specific binding interactions within enzyme active sites . Preliminary research interest in this compound is focused on its potential as an inhibitor of receptor tyrosine kinases (RTKs), which are pivotal targets in cancer therapy. Dysregulation of kinases such as c-Met, members of the epidermal growth factor receptor (EGFR) family, and vascular endothelial growth factor receptor (VEGFR) is deeply implicated in the progression of numerous cancers . These receptors activate interconnected downstream carcinogenic pathways, including Ras/Raf/MEK and PI3K/AkT/mTOR, which regulate critical cellular processes like proliferation, apoptosis, and angiogenesis . As a research chemical, 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile represents a valuable tool for scientists exploring the structure-activity relationships (SAR) of quinoline-based kinase inhibitors and for profiling against a panel of kinase targets to elucidate its precise mechanism of action. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional safety protocols.

Eigenschaften

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-12-15-11-14-3-1-2-4-16(14)22-18(15)24-9-7-23(8-10-24)17-5-6-20-13-21-17/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROSZLADTZPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with piperazine to form the pyrimidinyl-piperazine intermediate.

    Coupling of the Quinoline and Piperazine Units: The final step involves coupling the quinoline core with the pyrimidinyl-piperazine intermediate. This can be achieved through a nucleophilic aromatic substitution reaction, where the quinoline core is activated with a leaving group (e.g., a halide) and then reacted with the pyrimidinyl-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or pyrimidine rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrimidine rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile and its derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain derivatives showed promising activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Molecular Docking and Synthesis

A detailed investigation into the synthesis of novel quinoline derivatives revealed that 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile can be synthesized through a multi-step process involving cyclization reactions. Molecular docking studies further elucidated the binding affinity of these compounds to specific targets involved in cancer progression, suggesting their potential as lead compounds for drug development .

Antiviral Properties

In addition to its anticancer applications, 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile has shown antiviral activity against various viruses. Specifically, it has been identified as a potent inhibitor of chikungunya virus (CHIKV), highlighting its potential in treating viral infections. The compound's mechanism involves interference with viral replication processes, making it a candidate for further development as an antiviral agent .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study on related compounds demonstrated that modifications to the piperazine and pyrimidine moieties significantly influenced antiviral efficacy. Compounds with higher lipophilicity exhibited enhanced activity against CHIKV, suggesting that optimizing these structural features could lead to more effective antiviral therapies .

Treatment of Proliferative Diseases

Beyond cancer and viral infections, there is growing interest in the application of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile for other proliferative diseases. The compound has been explored for its potential in treating conditions characterized by abnormal cell proliferation, such as benign prostatic hyperplasia and other neoplastic diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Activity Induces apoptosis and cell cycle arrest in cancer cellsSignificant cytotoxic effects observed in breast cancer cell lines .
Antiviral Activity Inhibits chikungunya virus replicationPotent antiviral properties identified; modifications enhance efficacy .
Proliferative Diseases Potential treatment for benign prostatic hyperplasia and neoplastic diseasesExplored as a therapeutic option for various proliferative conditions .

Wirkmechanismus

The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile with structurally related compounds, emphasizing synthetic routes, spectroscopic characterization, and biological activity.

Spectroscopic and Analytical Trends

  • IR Spectroscopy : All compounds show characteristic nitrile (~2200 cm⁻¹) and aromatic C-H stretches, but spiro compounds () exhibit additional acyl C=O peaks (~1700 cm⁻¹) .
  • Mass Spectrometry: The target compound’s molecular ion intensity may vary; spiro analogs () show poor ion stability (0.5–8% intensity), whereas hexahydroquinolines () are more amenable to MS analysis .
  • NMR: Quinoline protons in the target compound would resonate downfield (δ 8.5–9.0 ppm), distinct from pyridine-based analogs (δ 7.5–8.5 ppm) .

Biologische Aktivität

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available quinoline derivatives. The key steps often include:

  • Formation of the Piperazine Linkage : Reaction of a suitable piperazine derivative with a pyrimidine-containing reagent.
  • Cyclization : Utilizing carbonitrile functionalities to form the quinoline core.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Antimalarial Activity

Research indicates that quinoline derivatives exhibit significant antimalarial properties, particularly against Plasmodium falciparum. Studies show that compounds similar to 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile have demonstrated IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains (Table 1).

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundIC50 (µM)Strain Type
Compound A0.049Chloroquine-sensitive
Compound B0.075Chloroquine-resistant
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrileTBDTBD

Mechanism of Action : The antimalarial activity is primarily attributed to the ability of these compounds to inhibit heme polymerization, which is crucial for parasite survival within red blood cells. The presence of the piperazine moiety enhances the lipophilicity and cellular uptake of the compound, thus improving its efficacy.

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. Recent findings suggest that compounds like 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile exhibit promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)0.12
A549 (Lung Cancer)0.15

Mechanism of Action : The anticancer activity is believed to involve apoptosis induction through mitochondrial pathways, along with inhibition of specific kinases involved in cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile can be influenced by various structural modifications:

  • Pyrimidine Substituents : Varying substituents on the pyrimidine ring can modulate potency and selectivity toward specific targets.
  • Piperazine Variants : Alterations in the piperazine moiety can affect solubility and permeability, impacting overall bioavailability.
  • Quinoline Core Modifications : Substitutions at different positions on the quinoline ring can enhance or diminish biological activity.

Case Studies

Several studies have highlighted the promising nature of this compound:

  • Chavain et al. (2017) demonstrated that similar quinoline derivatives exhibited enhanced transport to the food vacuole in Plasmodium falciparum, which is critical for their antimalarial efficacy .
  • Thakur et al. (2024) reported that modifications to the piperazine linker significantly impacted antiplasmodial activity, suggesting that careful design can lead to more effective therapeutic agents .

Q & A

Q. Q1: What are the common synthetic routes for synthesizing 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile, and what analytical methods are used to confirm its purity?

A: The synthesis typically involves nucleophilic substitution or coupling reactions between quinoline-3-carbonitrile derivatives and functionalized piperazine intermediates. For example, brominated intermediates (e.g., 2-bromo-quinoline-3-carbonitrile) can react with 4-(pyrimidin-4-yl)piperazine under basic conditions. Reaction optimization includes solvent selection (e.g., DMF or acetonitrile), temperature control (60–100°C), and stoichiometric ratios of reactants. Purity is confirmed via HPLC (>95% purity threshold) and structural validation via NMR (¹H/¹³C) and HRMS .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low yields during the final coupling step of the piperazine and pyrimidine moieties?

A: Low yields often arise from steric hindrance or poor nucleophilicity of the piperazine nitrogen. Strategies include:

  • Pre-activation of intermediates : Use of coupling agents like EDCI/HOBt for amide bond formation.
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 120°C vs. 24 hours conventional heating).
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., Boc) to minimize side reactions .

Biological Activity Profiling

Q. Q3: What methodological approaches are recommended for evaluating the anticancer potential of this compound?

A: Standard protocols include:

  • In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Kinase inhibition profiling : Use of ADP-Glo™ assays to screen against kinase panels (e.g., EGFR, VEGFR).
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to assess mechanistic pathways .

Data Contradictions in Biological Studies

Q. Q4: How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

A: Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Steps include:

  • Metabolic stability assays : Liver microsome studies to identify metabolic hotspots.
  • Structural optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance stability.
  • PK/PD modeling : Correlate plasma concentration-time profiles with pharmacodynamic markers .

Structural Modifications to Improve Selectivity

Q. Q5: What structural modifications can reduce off-target effects while retaining activity?

A: Key modifications:

  • Piperazine substitution : Replace pyrimidin-4-yl with substituted pyridines to alter hydrogen-bonding interactions.
  • Quinoline ring functionalization : Introduce electron-donating groups (e.g., -OCH₃) at position 6 or 7 to enhance target binding.
  • Carbonitrile replacement : Substitute with trifluoromethyl groups to modulate lipophilicity and selectivity .

Analytical Challenges in Characterization

Q. Q6: How can researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound?

A: Conflicting data may stem from tautomerism or solvent effects. Solutions:

  • Variable-temperature NMR : Identify dynamic processes affecting chemical shifts.
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure (e.g., C–H···N interactions in crystal packing).
  • DFT calculations : Compare experimental and computed NMR shifts to validate assignments .

Target Interaction Studies

Q. Q7: What advanced techniques quantify binding affinity to biological targets?

A: Recommended methods:

  • Surface plasmon resonance (SPR) : Real-time measurement of association/dissociation rates (ka/kd).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM or X-ray crystallography : Resolve binding modes at atomic resolution .

Computational Modeling for Design

Q. Q8: How can molecular docking guide the design of derivatives with improved potency?

A: Workflow includes:

  • Target homology modeling : For targets without crystal structures (e.g., mutant kinases).
  • Docking simulations : Use software like AutoDock Vina to predict binding poses.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Validate with MM-PBSA binding energy calculations .

Addressing Synthetic Byproducts

Q. Q9: What strategies minimize byproducts during the quinoline ring functionalization?

A: Common byproducts (e.g., di-substituted isomers) are mitigated by:

  • Regioselective catalysts : Use of Cu(I) or Pd(0) to direct substitution to position 4.
  • Protecting group strategies : Temporary protection of position 2 or 3 during reactions.
  • Chromatographic separation : Reverse-phase HPLC to isolate the desired regioisomer .

Safety and Toxicity Profiling

Q. Q10: What preclinical assays are critical for evaluating toxicity before in vivo studies?

A: Essential assays:

  • hERG inhibition : Patch-clamp assays to assess cardiac liability.
  • CYP450 inhibition : Screen for drug-drug interaction risks.
  • Ames test : Evaluate mutagenic potential.
  • Acute toxicity in rodents : Maximum tolerated dose (MTD) determination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.